异丁酸睾酮

描述

Synthesis Analysis

The synthesis of testosterone isobutyrate involves the esterification of testosterone with isobutyric acid. One approach to synthesizing testosterone and its esters includes the biotransformation of testosterone esters in fungal cultures, where microorganisms such as Absidia coerulea, Acremonium roseum, Aphanocladium album, and Rhodotorula mucilaginosa have been used to transform testosterone esters including isobutyrate through hydrolysis followed by further transformation of testosterone (Brzezowska et al., 1993).

Molecular Structure Analysis

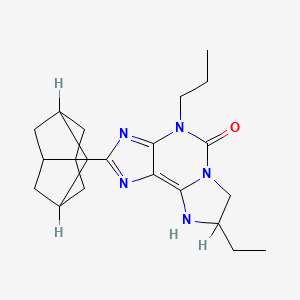

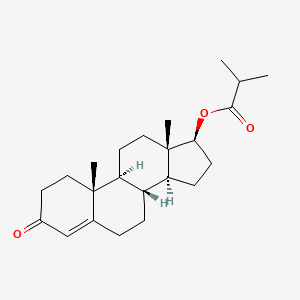

Testosterone isobutyrate, like other testosterone esters, retains the core structure of testosterone but with the isobutyrate group esterified at the 17β-hydroxyl group. This modification influences its solubility and distribution in biological systems. Structural analyses, including crystallography and X-ray diffraction, are employed to elucidate the detailed molecular structure of testosterone esters, providing insights into their physical and chemical properties (Turza et al., 2022).

Chemical Reactions and Properties

Testosterone isobutyrate undergoes various chemical reactions characteristic of esters, such as hydrolysis and esterification. The ester link in testosterone isobutyrate can be hydrolyzed under certain conditions, releasing testosterone and isobutyric acid. The chemical properties of testosterone isobutyrate, including its reactivity and interactions with enzymes, significantly affect its metabolism and biological effects. For instance, testosterone esters can be metabolized by enzymes in the liver, converting them into more water-soluble forms for excretion (Ye et al., 2011).

Physical Properties Analysis

The physical properties of testosterone isobutyrate, such as solubility, melting point, and boiling point, are influenced by the isobutyrate ester group. These properties determine the compound's behavior in pharmaceutical formulations and its bioavailability in biological systems. The solubility of testosterone esters in various solvents and their crystalline forms can be analyzed using techniques like powder X-ray diffraction (Turza et al., 2022).

Chemical Properties Analysis

The chemical properties of testosterone isobutyrate, including its stability, reactivity, and interactions with biological molecules, are critical for its biological function. The ester group affects the compound's lipophilicity, influencing its absorption and distribution within the body. The metabolism of testosterone isobutyrate involves enzymatic processes that convert it into active or inactive metabolites, impacting its physiological effects (Ye et al., 2011).

科学研究应用

跨性别男性性别确认激素治疗

异丁酸睾酮在跨性别男性的性别确认激素治疗(GAHT)中起着重要作用。它被用于诱导男性化效应,例如增加肌肉质量、停止月经和加深声音。 一项来自冈山大学的研究强调了睾酮治疗的长期效果和安全性,显示出有利的结果,副作用最小 .

对代谢疾病的影响

研究探讨了异丁酸睾酮在预防和缓解 II 型糖尿病 (T2DM) 中的应用。 睾酮治疗与患有 T2DM 的男性的胰岛素敏感性和血糖控制改善相关 .

前列腺健康

异丁酸睾酮对前列腺健康的影响是研究的关键领域。研究调查了它对下尿路症状、前列腺增大和与前列腺癌的关系的影响。 这些发现有助于了解睾酮治疗在与前列腺健康相关的安全性 .

作用机制

Target of Action

Testosterone isobutyrate is a prodrug of testosterone . Its primary target is the androgen receptor , which is the biological target of endogenous androgens like testosterone and dihydrotestosterone . The androgen receptor is a nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone .

Mode of Action

Testosterone isobutyrate, being a prodrug of testosterone, acts as an agonist of the androgen receptor . Once it binds to the receptor, the receptor/ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression . This interaction with the androgen receptor induces gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

Testosterone isobutyrate affects the androgen biosynthesis pathway . All mammalian steroid hormones, including testosterone, are synthesized from cholesterol by sequential cytochrome P450- and dehydrogenase-dependent enzymatic reactions . In the canonical pathway, 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3) is viewed as a critical enzyme in the production of testosterone . Recent studies suggest that there may be other 17β-hydroxysteroid dehydrogenase enzymes involved in testosterone production during puberty .

Pharmacokinetics

Testosterone isobutyrate is administered by intramuscular injection once every 1 to 2 weeks in males . Unlike most other testosterone esters, which are provided as oil solutions, testosterone isobutyrate is formulated as a microcrystalline aqueous suspension . The duration of action is approximately 2 weeks . The pharmacokinetics of testosterone, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration .

Result of Action

The action of testosterone isobutyrate results in both androgenic and anabolic effects , as well as weak estrogenic effects due to metabolism of testosterone into estradiol . It is used for indications such as low testosterone levels in men and delayed puberty in boys . It is also used in the treatment of Klinefelter’s syndrome, aplastic anemia, Cushing’s syndrome (as an anabolic to preserve lean body mass), postmenopausal osteoporosis in women, advanced breast cancer in women, breast pain in women, and cachexia .

Action Environment

The action of testosterone isobutyrate can be influenced by various environmental factors. For instance, the amount of steroid that can penetrate into the cells, the extent of metabolic conversions within the cells, and the interactions with the receptor proteins all play a role in the action of the androgen receptors at the genomic level

安全和危害

未来方向

Numerous studies have demonstrated the benefits of Testosterone Therapy in overtly hypogonadal men . There are several possible administration routes for testosterone treatment. Each approach has advantages and disadvantages, and the choice of the method of Testosterone Therapy will often be determined by patient preference or co-medication . Although new developments are promising, it seems that among the available treatments, only transdermal gel delivery and long-acting injectable testosterone undecanoate provide pharmacokinetic behavior that gives a steady state level within a physiological range .

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHZLMFTKOTWGQ-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151573 | |

| Record name | Testosterone isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1169-49-9 | |

| Record name | Testosterone, isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1169-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001169499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Testosterone isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0KNQ242J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-Methylpropyl)cyclohex-1-en-1-yl]propanoic acid](/img/structure/B1197210.png)